REACTION_CXSMILES
|
[OH:1][C:2]1[N:9]=[C:8]([CH3:10])[CH:7]=[C:6]([CH3:11])[C:3]=1[C:4]#[N:5].[CH2:12](Cl)[C:13]1[CH:18]=[CH:17][CH:16]=[CH:15][CH:14]=1>[Ag-]=O.C1(C)C=CC=CC=1>[CH2:12]([O:1][C:2]1[N:9]=[C:8]([CH3:10])[CH:7]=[C:6]([CH3:11])[C:3]=1[C:4]#[N:5])[C:13]1[CH:18]=[CH:17][CH:16]=[CH:15][CH:14]=1
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Name
|
|
Quantity
|
5.3 g
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Type
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reactant
|
Smiles
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OC1=C(C#N)C(=CC(=N1)C)C
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Name
|
|
Quantity
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5.7 mL
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Type
|
reactant
|
Smiles
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C(C1=CC=CC=C1)Cl
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Name
|
|
Quantity
|
9.2 g
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Type
|
catalyst
|
Smiles
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[Ag-]=O
|
Name
|
|
Quantity
|
50 mL
|
Type
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solvent
|
Smiles
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C1(=CC=CC=C1)C
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Control Type
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UNSPECIFIED
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Setpoint
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110 °C
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Conditions are dynamic
|
1
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Details
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See reaction.notes.procedure_details.
|
Type
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TEMPERATURE
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Details
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The mixture was cooled to room temperature
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Type
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FILTRATION
|
Details
|
the solids were filtered
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Type
|
WASH
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Details
|
rinsed with dichloromethane
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Type
|
CONCENTRATION
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Details
|
The filtrate was concentrated under vacuum
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Type
|
CUSTOM
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Details
|
purified by column chromatography (40% EtOAc/Heptane)
|
Name
|
|
Type
|
product
|
Smiles
|
C(C1=CC=CC=C1)OC1=C(C#N)C(=CC(=N1)C)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 8.1 g | |
YIELD: PERCENTYIELD | 94% | |
YIELD: CALCULATEDPERCENTYIELD | 94.4% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |